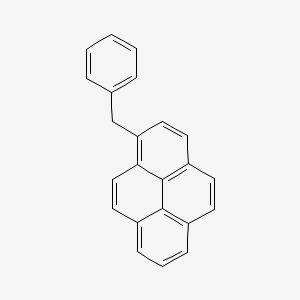

1-Benzylpyrene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

1-Benzylpyrene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds composed of multiple fused aromatic rings. nih.gov PAHs are formed from the incomplete combustion of organic materials and are widespread environmental contaminants. nih.goviarc.fr The core of this compound is pyrene (B120774), a PAH with four fused benzene (B151609) rings. mdpi.com The addition of a benzyl (B1604629) group to the pyrene structure creates this compound. nih.gov

Pyrene and its derivatives are of significant interest in various fields of chemical science, including organic chemistry, chemical biology, supramolecular sciences, and material sciences. mdpi.com The electronic and photophysical properties of these compounds make them valuable for research and development. The specific structure of this compound, with the benzyl group attached to the first position of the pyrene core, influences its chemical and physical properties, distinguishing it from other PAHs.

Significance of Pyrene Core Functionalization in Modern Chemistry

The functionalization of the pyrene core is a key strategy in modern chemistry to develop advanced materials. mdpi.comworktribe.com The pyrene molecule itself has unique photophysical properties, including a high fluorescence quantum yield and the ability to form excimers, which are excited-state dimers that emit light at a different wavelength than the single molecule. sci-hub.se However, a major drawback of pyrene is the tendency for its fluorescence to be quenched at high concentrations or in the solid state due to the formation of these excimers. worktribe.com

By attaching different functional groups to the pyrene core, chemists can modify its properties to overcome these limitations and create materials with tailored characteristics. worktribe.com This process, known as functionalization, can prevent the quenching of fluorescence and even lead to a phenomenon called aggregation-induced emission (AIE), where the material becomes more emissive in an aggregated state. sci-hub.sersc.org The introduction of substituents can also influence the electronic state, conjugation length, and intramolecular and intermolecular interactions of the pyrene system. sci-hub.se

The ability to tune the properties of pyrene through functionalization has led to the development of a wide range of applications, including:

Organic Light-Emitting Diodes (OLEDs) worktribe.com

Organic Field-Effect Transistors (OFETs) worktribe.com

Organic Photovoltaics (OPVs) worktribe.com

Fluorescent Probes and Sensors rsc.org

Current Research Trajectories for this compound Systems

Current research on this compound and its derivatives is exploring their potential in various advanced applications. A significant focus is on their aggregation-induced emission (AIE) properties. rsc.orgdntb.gov.ua Studies have shown that introducing a benzoyl or benzyl group to pyrene can transform it into an AIE luminogen, which is weakly emissive in solution but becomes strongly emissive in an aggregated state or in the solid state. rsc.org This is attributed to the structural rigidification of the molecule in the aggregated state. rsc.org

Researchers are also investigating the synthesis of novel this compound derivatives and their potential applications. For example, the lithiation of N-benzylpyrene-1-carboxamide has been studied as a route to new pyrenyl fluorophores. mdpi.comresearchgate.net The reaction's outcome was found to be dependent on the electrophile used, leading to the formation of different functionalized pyrene derivatives, including a novel nitrogen-containing polycyclic compound. mdpi.comresearchgate.net

Furthermore, the development of new synthetic methods, such as transition metal-catalyzed C-H activation, is enabling more efficient and selective functionalization of the pyrene core. mdpi.com These advancements are paving the way for the creation of new pyrene-based materials with enhanced properties for applications in organic electronics and other fields. beilstein-journals.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₆ |

| Molar Mass | 292.37 g/mol |

| CAS Number | 96344-69-3 |

Data sourced from PubChem. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyrene |

| N-benzylpyrene-1-carboxamide |

| Benz(a)anthracene |

| Chrysene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

96344-69-3 |

|---|---|

Molecular Formula |

C23H16 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-benzylpyrene |

InChI |

InChI=1S/C23H16/c1-2-5-16(6-3-1)15-20-12-11-19-10-9-17-7-4-8-18-13-14-21(20)23(19)22(17)18/h1-14H,15H2 |

InChI Key |

KBUVRXNOTZNAPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzylpyrene and Its Derivatives

Established Synthetic Pathways to 1-Benzylpyrene Scaffolds

Lithiation-Based Approaches for N-Benzylpyrene-1-carboxamide

Lithiation has proven to be a versatile tool for the functionalization of the pyrene (B120774) core, particularly for the synthesis of N-benzylpyrene-1-carboxamide derivatives. This approach allows for the introduction of various substituents at specific positions, leading to a diverse range of compounds.

The lithiation of N-benzylpyrene-1-carboxamide using an alkyllithium reagent in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) demonstrates reactivity that is highly dependent on the electrophile used in the quenching step. dntb.gov.uamdpi.com This method can lead to substitution at either the benzylic position or the C-2 position of the pyrene nucleus. dntb.gov.uamdpi.com For instance, when N-benzylpyrene-1-carboxamide is treated with n-butyllithium (n-BuLi) and TMEDA, followed by quenching with trimethylsilyl (B98337) chloride (TMSCl), a mixture of the product silylated at the benzylic position and a bis-silylated product are formed. mdpi.com

Interestingly, the choice of electrophile dictates the site of functionalization. This electrophile-dependent reactivity allows for the selective synthesis of different derivatives from a common intermediate. researchgate.netresearchgate.net

A significant outcome of the lithiation of N-benzylpyrene-1-carboxamide is the potential for intramolecular carbolithiation. dntb.gov.uamdpi.com When a proton (H+) is used as the quencher after lithiation, an intramolecular cyclization occurs, leading to the formation of a product resulting from the carbolithiation of the pyrene K-region (the C9-C10 bond). dntb.gov.uamdpi.com This unexpected cyclization via carbolithiation of the pyrene K-region presents a novel pathway to new luminescent polycyclic nitrogen compounds. mdpi.com This intramolecular nucleophilic addition of the lithiated N-benzyl fragment to the K-region highlights the synthetic potential of lithiation in creating complex pyrene-based architectures. mdpi.com

Following the intramolecular carbolithiation, a subsequent dehydrogenation step can be employed to generate novel polycyclic nitrogen compounds. dntb.gov.uamdpi.com The product obtained from the proton quenching of the lithiated N-benzylpyrene-1-carboxamide can be treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to induce dehydrogenation. dntb.gov.uamdpi.com This process leads to the synthesis of a novel aza-benzo[c,d]pyrene (also referred to as azaolympicene) skeleton, a new class of nitrogen-containing polycyclic compound. dntb.gov.uamdpi.com The introduction of nitrogen atoms into the polycyclic aromatic hydrocarbon (PAH) framework is a key strategy for modulating their electronic and structural properties. rsc.org

Intramolecular Carbolithiation in Pyrene K-Region Functionalization

Condensation Reactions for Pyrene-Based Chalcone (B49325) Derivatives

Condensation reactions, particularly the Claisen-Schmidt condensation, are an effective method for synthesizing pyrene-based chalcone derivatives. usm.mydntb.gov.ua This straightforward and often environmentally friendly process involves the reaction of a pyrene-1-carboxaldehyde with an appropriate ketone. sandermanpub.netresearchgate.net For example, a series of pyrenyl chalcone derivatives have been synthesized for potential use in dye-sensitized solar cells (DSSCs) by reacting 1-pyrenecarboxaldehyde (B26117) with various substituted acetophenones. usm.mydntb.gov.ua Similarly, the condensation of 1-acetylpyrene (B1266438) with benzaldehyde (B42025) derivatives containing different amine groups has been used to create polyaromatic chalcones. dntb.gov.ua These reactions provide a versatile platform for creating a wide array of pyrene-based chalcones with tailored electronic and optical properties. sandermanpub.netmdpi.com

Advanced Functionalization Strategies for this compound Derivatives

Beyond the established synthetic routes, advanced functionalization strategies are being developed to further modify this compound derivatives, enabling the fine-tuning of their properties for specific applications. These methods often involve transition metal-catalyzed reactions and aim to introduce functional groups at positions that are not readily accessible through classical methods. mdpi.com

Recent advancements in C-H activation have opened new avenues for the site-selective functionalization of the pyrene core. mdpi.com For instance, directing group-assisted C-H functionalization has been used to introduce aryl and alkyl groups at the relatively inaccessible K-region (C10 position) of the pyrene core. mdpi.com

Another approach involves the synthesis of pyrene molecules containing NBN-doped polycyclic aromatic hydrocarbons through an intermolecular dehydration reaction between 1-pyrenylboronic acid and an aromatic diamine. nih.gov This strategy introduces boron and nitrogen atoms into the pyrene framework, leading to materials with unique luminescent properties. nih.gov

Furthermore, post-functionalization of pyrene derivatives offers another layer of synthetic versatility. For example, phosphine-borane functionalized pyrenes can be synthesized through a P-directed C-H borylation of a phosphine-substituted pyrene, followed by further modifications. nih.gov These advanced strategies are crucial for the development of novel this compound derivatives with enhanced performance in areas such as organic electronics and materials science.

Transition Metal-Catalyzed C-H Activation Methodologies

While direct C-H benzylation of pyrene is a developing area, the principles are well-established. The strategy typically involves a transition metal catalyst, such as rhodium, palladium, or iridium, which can selectively cleave a C-H bond on the pyrene nucleus. This activated intermediate can then couple with a suitable benzyl-containing partner.

A notable example of this approach in pyrene chemistry is the highly regioselective iridium-catalyzed C-H borylation. researchgate.net This reaction, using a catalyst prepared from [{Ir(μ-OMe)cod}2] and a bipyridine ligand, selectively functionalizes the C-2 and C-7 positions of pyrene to yield 2-(Bpin)pyrene or 2,7-bis(Bpin)pyrene. researchgate.net These borylated pyrenes are versatile building blocks that can subsequently undergo Suzuki-Miyaura cross-coupling reactions with benzyl (B1604629) halides to introduce the benzyl group at a specific, predetermined position. This two-step sequence, beginning with C-H activation, provides a reliable method for creating specifically substituted benzylpyrene derivatives that are otherwise difficult to access. The development of stereoselective C-H activation reactions, which control the three-dimensional arrangement of atoms, is also a significant area of research, with applications in creating chiral molecules. nih.gov

Regioselective Derivatization of the Pyrene Nucleus

Controlling the position of substitution on the pyrene nucleus is a central challenge in the synthesis of its derivatives. The pyrene scaffold has several non-equivalent positions, with electrophilic substitution reactions typically favoring the 1, 3, 6, and 8 positions. However, specific methodologies have been developed to achieve high regioselectivity for other positions.

Directed Lithiation: The introduction of a directing group can steer functionalization to a specific site. For instance, N-tert-butylpyrene-1-carboxamide can be selectively lithiated at the C-2 position using n-butyllithium (nBuLi) and TMEDA. researchgate.net Quenching this lithiated intermediate with an appropriate electrophile allows for the introduction of a functional group exclusively at the 2-position, a site that is not typically reactive towards electrophiles. researchgate.net

Steric and Electronic Control: The regioselectivity of a reaction can be influenced by the steric bulk of the reagents. Using large electrophiles can block substitution at the more reactive 1, 3, 6, and 8 positions, thereby favoring functionalization at the less sterically hindered 2 and 7 positions.

K-Region Functionalization: An alternative strategy involves the initial functionalization of the pyrene "K-region" (the 4, 5, 9, and 10 positions), which typically exhibits alkene-like reactivity. Once these positions are substituted, for example by creating 4,5-dimethoxypyrene, subsequent electrophilic substitution reactions like bromination or acylation can be directed with high regioselectivity to the remaining positions. This approach provides access to unsymmetrically substituted pyrene derivatives.

Catalytic Borylation: As mentioned previously, iridium-catalyzed C-H borylation provides a powerful method for achieving high regioselectivity. The process yields 2- and 2,7-borylated pyrenes, which are key intermediates for synthesizing a wide range of 2- and 2,7-functionalized derivatives. researchgate.net

Introduction of Benzoyl and Benzyl Moieties for Specific Functionalization

The introduction of benzoyl (a carbonyl-containing group) and benzyl (a methylene-linked phenyl group) moieties onto the pyrene core are key steps in synthesizing the target compounds and their derivatives.

The benzoyl group is most commonly introduced via the Friedel-Crafts acylation reaction. This reaction involves treating pyrene with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of an acid catalyst. researchgate.netkiche.or.kr A novel and environmentally friendly approach utilizes heteropoly acids, like H3PW12O40, as recyclable solid acid catalysts. This method can produce 1-benzoylpyrene (B3281558) with excellent yield and perfect selectivity. researchgate.netscientific.net Traditional Lewis acids like aluminum chloride (AlCl3) are also effective. thieme-connect.com The resulting 1-benzoylpyrene is a valuable intermediate, as the ketone of the benzoyl group can be readily reduced to the methylene (B1212753) group of a benzyl moiety.

| Catalyst | Benzoylating Agent | Solvent | Yield of 1-Benzoylpyrene | Selectivity | Reference |

| H3PW12O40 (PW) | Benzoyl Chloride | Not specified | 97.6% | 100% | scientific.net, researchgate.net |

| Silica-supported PW | Benzoic Anhydride | Not specified | 62.5% | 100% | kiche.or.kr |

| AlCl3 | Phthalic Anhydride | Dichloromethane | Not specified | Not specified | thieme-connect.com |

The benzyl group can be introduced in several ways. Besides the reduction of a pre-installed benzoyl group, it can be incorporated through amide bond formation. N-benzylpyrene-1-carboxamide, for example, is synthesized from pyrene-1-carboxylic acid and benzylamine (B48309). mdpi.com This compound is a useful starting material in its own right; lithiation of N-benzylpyrene-1-carboxamide can occur either at the C-2 position of the pyrene ring or at the benzylic position of the benzyl group, depending on the electrophile used in the subsequent step. mdpi.com This allows for further, specific functionalization of the molecule. Another route involves the synthesis of aminophosphonates, where N-benzylamino(pyren-1-yl)methylphosphonic acid derivatives are prepared from pyrene-1-carboxaldehyde and benzylamine through aza-Pudovik reactions. beilstein-journals.org

Stereoselective Synthesis and Chiral Modifications of this compound Analogues

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms within a molecule. This is particularly important for creating chiral molecules, which are non-superimposable mirror images of each other and can have distinct properties. For this compound analogues, chirality can be introduced by creating a stereocenter, often at the carbon atom connecting the benzyl group to the pyrene nucleus.

One strategy to achieve this involves the functionalization of a prochiral starting material using chiral catalysts or reagents. For example, the lithiation of the benzylic position in N-benzylpyrene-1-carboxamide creates a site that could be functionalized stereoselectively. mdpi.com While the reported synthesis did not employ chiral conditions, the use of a chiral base or ligand in such a reaction could, in principle, direct the addition of an electrophile to create one stereoisomer preferentially over the other.

A concrete example of creating chiral benzylpyrene analogues is the synthesis of N-benzylamino(pyren-1-yl)methylphosphonic acid. beilstein-journals.org The central carbon atom, bonded to the pyrene ring, the benzylamino group, the phosphonate (B1237965) group, and a hydrogen atom, is a chiral center. The synthesis reported produces a racemic mixture (an equal mix of both mirror images), but it lays the groundwork for asymmetric variations. By employing a chiral catalyst or a chiral auxiliary during the aza-Pudovik reaction, it would be possible to synthesize enantiomerically enriched or pure versions of these compounds.

Furthermore, the self-assembly of chiral TPE (tetraphenylethylene) derivatives functionalized with amino acids demonstrates how chiral building blocks can be used to induce chirality in larger supramolecular structures. rsc.org This principle can be extended to benzylpyrene systems, where attaching a chiral moiety to the molecule can guide its assembly into ordered, chiral aggregates with specific optical or electronic properties.

Spectroscopic Characterization and Structural Elucidation of 1 Benzylpyrene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analyses

Proton (¹H) NMR spectroscopy of 1-benzylpyrene systems reveals distinct signals corresponding to the aromatic protons of the pyrene (B120774) and benzyl (B1604629) moieties, as well as the critical methylene (B1212753) bridge protons. The integration of these signals confirms the number of protons in each unique environment, while their splitting patterns (multiplicity) provide information about neighboring protons.

Carbon-13 (¹³C) NMR is complementary, identifying all non-equivalent carbon atoms. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, clearly distinguishing between aromatic, aliphatic, and quaternary carbons. researchgate.net

In a study of N-benzylpyrene-1-carboxamide derivatives, which share the core this compound architecture, detailed ¹H and ¹³C NMR data were crucial for characterization. mdpi.comresearchgate.net For instance, the analysis of N-(4-methylbenzyl)pyrene-1-carboxamide provided precise chemical shifts that confirmed the structure.

| Atom Type | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrene | Multiple | 8.06-9.28 (m) | 123.9-133.5 |

| Benzyl | Aromatic CH | 7.18 (d), 7.37 (d) | 128.5, 128.9 |

| Benzyl | CH₂ | 3.99 (s) | 42.5 |

| Benzyl | CH₃ | 2.89 (s) | 20.7 |

| Amide | C=O | - | 171.6 |

Two-Dimensional NMR Techniques

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous assignment of complex structures like this compound derivatives. Techniques such as COSY, HSQC, and HMBC reveal correlations between nuclei, confirming the molecular framework.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically through 2-3 bonds). This would be used to trace the connectivity of protons within the pyrene rings and separately within the benzyl group.

Heteronuclear Single Quantum Coherence (HSQC): Creates a correlation map between protons and the carbon atoms they are directly attached to. This allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly powerful for connecting different fragments of a molecule. For this compound, HMBC would show a crucial correlation between the methylene (CH₂) protons and the carbons of both the pyrene ring and the phenyl ring, unequivocally establishing the benzyl-pyrene linkage.

Research on pyrene derivatives frequently employs these 2D techniques to fully assign all proton and carbon signals, especially when dealing with complex substitution patterns or overlapping signals in 1D spectra. researchgate.netfsu.edu

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a molecular "fingerprint" by revealing the presence of specific functional groups and bond types.

Fourier Transform Infrared (FTIR) Spectroscopy

For this compound, FTIR spectroscopy is used to confirm key structural features. The spectrum is characterized by a combination of vibrations from the polycyclic aromatic pyrene core and the attached benzyl group. The presence of both aromatic and aliphatic C-H bonds is a key diagnostic feature. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Pyrene & Benzyl Rings |

| Aliphatic C-H Stretch | 2960-2850 | Methylene (CH₂) Bridge |

| Aromatic C=C Stretch | 1620-1450 | Pyrene & Benzyl Rings |

| Aliphatic CH₂ Bend (Scissoring) | ~1450 | Methylene (CH₂) Bridge |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Pyrene & Benzyl Rings |

The spectrum of the parent pyrene molecule serves as a reference for the bands associated with the polycyclic core, while the bands corresponding to the methylene C-H stretching and bending vibrations confirm the presence of the benzyl substituent.

X-ray Diffraction for Solid-State Structural Analysis

While NMR provides the structure in solution and FTIR confirms functional groups, X-ray diffraction reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Crystal Structure Determination of this compound Derivatives

Single-crystal X-ray diffraction provides the most definitive structural proof, yielding precise bond lengths, bond angles, and intermolecular interactions. In a study on the reactivity of N-benzylpyrene-1-carboxamide, a derivative of this compound, single-crystal X-ray analysis was used to unequivocally determine the structure of a complex cyclized product. mdpi.com

The analysis confirmed the formation of a new hydrogenated ring system fused to the pyrene core and established the relative stereochemistry at the newly formed chiral centers. mdpi.comresearchgate.net The resulting structure was visualized using an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) representation, which depicts atoms as ellipsoids indicating their thermal motion. mdpi.com Such analyses are critical for understanding not only the molecular structure but also the packing of molecules in the crystal lattice, which influences the material's bulk properties. acs.org

| Compound | Technique | Key Finding | Reference |

|---|---|---|---|

| N-(Benzyl)-4,5-dihydro-pyrene-4-carboxamide | Single-Crystal X-ray Diffraction | Confirmed the intramolecular cyclization product and established the trans (e,e)-junction of the newly formed non-aromatic ring. | mdpi.comresearchgate.net |

Impact of Condensed Phase Packing and Crystallinity on Molecular Properties

The arrangement of molecules in the solid state, including their packing and degree of crystallinity, has a profound impact on the material's properties, particularly its photophysical behavior. For pyrene derivatives, these solid-state interactions can lead to phenomena such as aggregation-induced emission (AIE) and mechanofluorochromism.

Research on 1-benzoyl and 1-benzyl pyrene derivatives has shown that the effects of substituent groups on the condensed phase packing of the molecules are directly correlated with their photophysical properties. dntb.gov.ua For some of these compounds, strong fluorescence is observed in the solid state. dntb.gov.ua This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which minimizes non-radiative decay pathways and enhances emission. dntb.gov.uaresearchgate.net

The influence of molecular stacking on the photophysical properties in the solid phase has been investigated theoretically. dntb.gov.ua It was found that out-of-plane distorted vibrations and other intramolecular motions can be suppressed in the aggregated state, leading to a decrease in the reorganization energy of the photophysical process and, consequently, aggregation-induced emission enhancement (AIEE). dntb.gov.ua

The degree of crystallinity also plays a crucial role. For instance, in a series of pyrene-benzimidazole derivatives, a systematic decrease in the degree of crystallinity was observed with increasing steric hindrance. mdpi.com This prevention of tight crystalline packing led to nearly pure blue emission in both solution and solid states. mdpi.com This suggests that by controlling the intermolecular aggregation and crystallinity, the emission characteristics can be tuned. mdpi.com

The table below illustrates the impact of molecular state on the emission properties of selected pyrene derivatives.

| Compound/System | State | Observed Phenomenon | Underlying Mechanism |

|---|---|---|---|

| 1-Benzoyl and 1-Benzyl Pyrene Derivatives | Solid/Aggregated | Aggregation-Induced Emission (AIE) | Restriction of intramolecular motion in the aggregated state. dntb.gov.ua |

| Pyrene-Benzimidazole Derivatives | Solid | Reduced crystallinity, pure blue emission. mdpi.com | Steric hindrance preventing tight packing and intermolecular aggregation. mdpi.com |

| Pyrene Monosubstituted Phthalonitrile Isomers | Solid | Distinct Aggregation-Induced Emission behaviors. researchgate.net | Changes in dihedral angles and staggered J-type aggregation. researchgate.net |

In some cases, mechanical stress can alter the crystalline packing, leading to a change in fluorescence color, a phenomenon known as mechanofluorochromism. dntb.gov.ua This highlights the sensitive relationship between the macroscopic properties of a material and the microscopic arrangement of its constituent molecules. The study of how crystal packing influences electronic properties is an active area of research, with implications for the design of new materials for applications in organic electronics and sensors. rsc.org

Photophysical Properties and Excitonic Behavior of 1 Benzylpyrene Systems

Electronic Absorption and Emission Characteristics

The electronic transitions of 1-benzylpyrene systems have been systematically studied using spectroscopic techniques to understand how the benzyl (B1604629) substituent modifies the inherent properties of the pyrene (B120774) core.

The UV/Vis absorption spectra of pyrene and its derivatives are characterized by several distinct bands corresponding to electronic transitions (S₀→Sₙ). nih.govacs.org In dilute solutions, these compounds typically exhibit sharp, well-defined absorption peaks. For instance, pyrene-based compounds in chloroform (B151607) solution show characteristic absorption maxima around 353 nm, 282 nm, and 244 nm. nih.gov The introduction of substituents can cause slight shifts in these absorption bands. In the case of this compound derivatives, the absorption properties remain similar to the parent pyrene chromophore, indicating that the benzyl group does not significantly alter the ground-state electronic structure. rsc.org However, upon aggregation or in the solid state, the absorption bands tend to broaden and may exhibit a slight red shift (bathochromic shift) of 4-6 nm, which suggests intermolecular interactions between the pyrene chromophores. mdpi.com

The fluorescence behavior of this compound is highly dependent on its physical state. When dissolved in good solvents like tetrahydrofuran (B95107) (THF), this compound derivatives are weakly emissive, a characteristic often associated with the flexible nature of the molecule allowing for non-radiative decay processes. rsc.orgresearchgate.net The fluorescence quantum yield (Φ) in such dilute solutions is typically very low. For example, some pyrene derivatives exhibit quantum yields of less than 1.7% in their dissolved state. nih.gov

Conversely, when these molecules aggregate, either in a poor solvent mixture (e.g., THF/water) or in the solid state, a dramatic increase in fluorescence intensity is observed. rsc.org This is the hallmark of aggregation-induced emission. In the aggregated form, this compound derivatives exhibit strong emission originating from pyrene dimers. rsc.orgresearchgate.net This enhancement is significant, with the quantum yield in the aggregated or solid state being many times higher than in solution. For instance, the solid-state quantum yield for certain AIE-active pyrene derivatives can reach values as high as 32.6% or even 49%, a stark contrast to their near non-emissive nature in solution. nih.govacs.org

The Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum, provides insight into the structural and electronic differences between the ground and excited states. In pyrene derivatives, the Stokes shift is notably affected by the transition from a solvated state to a solid or aggregated state.

In solution, the Stokes shift can be moderate. However, in the solid state, a significant red shift in the emission spectrum is commonly observed for pyrene-based compounds due to strong π-π stacking interactions and the formation of aggregates or excimers. nih.govmdpi.com This leads to a larger Stokes shift in the solid state compared to the solution state. For some pyrene-benzimidazole derivatives, the emission maxima were red-shifted by as much as 30 to 61 nm upon moving from a solution to the solid state, indicating a substantial change in the nature of the emitting species. mdpi.com This phenomenon is central to understanding the different emissive colors and efficiencies of these materials in various applications.

| Compound | State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

|---|---|---|---|---|---|

| This compound Derivative | Solution (THF) | ~345 | ~380-400 | Weak/Low | ~35-55 |

| This compound Derivative | Aggregate/Solid | ~350 | ~470-500 (dimer) | High | ~120-150 |

| Pyrene-Benzimidazole (A) | Solution (DCM) | ~391 | ~395 | N/A | 4 |

| Pyrene-Benzimidazole (A) | Solid State | ~397 | ~452 | N/A | 55 |

| N-benzylpyrene-1-carboxamide | Solution (CHCl₃) | 345 | 384 | 0.25 | 39 |

Note: Specific values are illustrative, based on data reported for this compound derivatives and closely related compounds. rsc.orgmdpi.com

Fluorescence Emission Spectra and Quantum Yield Determination

Aggregation-Induced Emission (AIE) Phenomena in this compound Derivatives

The discovery of AIE has revolutionized the development of luminescent materials, as traditional dyes often face the issue of aggregation-caused quenching (ACQ), where their fluorescence is diminished in the solid state. rsc.orgmdpi.com Pyrene, a planar aromatic hydrocarbon, is a classic example of a molecule that typically exhibits ACQ. rsc.org

The AIE phenomenon is observed in molecules that are weakly or non-emissive in solution but become highly fluorescent upon aggregation. nih.gov The primary working mechanism for AIE is the Restriction of Intramolecular Motion (RIM) . rsc.org In dilute solutions, molecules with flexible parts, such as rotating phenyl rings, can dissipate absorbed energy through non-radiative pathways like intramolecular rotations and vibrations. mdpi.com This efficient non-radiative decay outcompetes the radiative decay (fluorescence), resulting in weak emission.

When these molecules aggregate in a poor solvent or in the solid state, their physical movement is constrained. The packed environment locks the flexible components, effectively blocking the non-radiative decay channels. nih.gov With the main non-radiative pathways shut down, the excited-state energy is released through the radiative pathway, leading to a dramatic enhancement of fluorescence emission. rsc.org Other mechanisms, such as the suppression of photoinduced electron transfer (PET) or twisted intramolecular charge transfer (TICT) states upon aggregation, can also contribute to the AIE effect in certain systems. rsc.orgnih.govacs.org

In the case of this compound derivatives, a new method for creating AIE luminogens was demonstrated by simply attaching a benzyl group to the planar pyrene chromophore. rsc.orgresearchgate.net While many AIE molecules incorporate bulky, propeller-shaped units like tetraphenylethene (TPE), the benzyl group itself is not a conventional AIE-active unit. rsc.org

However, analysis shows that structural rigidification is the principal cause of the AIE effect in these compounds. rsc.orgresearchgate.net In the aggregated state, the intermolecular interactions and packing forces restrict the rotation and vibration of the benzyl group relative to the pyrene plane. This rigidification of the molecular conformation effectively suppresses the non-radiative decay pathways that dominate in solution. The result is a significant enhancement of the radiative decay channel, leading to the strong emission observed from pyrene dimers in the aggregated state. rsc.org This finding demonstrates that even simple substituents can induce powerful AIE effects by promoting a rigid molecular structure in the solid state.

Pyrene Dimer Formation and Excimer Emission in Aggregated States

Pyrene is a well-known polycyclic aromatic hydrocarbon that exhibits distinct fluorescence characteristics dependent on its concentration and physical state. mdpi.com In dilute solutions, pyrene typically displays a strong, structured monomer emission. mdpi.com However, as the concentration increases or when the molecules are in an aggregated or solid state, the planar pyrene units tend to pack closely together through strong π–π stacking interactions. mdpi.comresearchgate.net This proximity promotes the formation of an excited-state dimer, known as an excimer, which results in a new, red-shifted, and unstructured emission band at longer wavelengths. mdpi.com

Derivatives such as this compound have been specifically designed to leverage this phenomenon. These compounds generally show weak fluorescence when dissolved molecularly in good solvents. rsc.orgresearchgate.net In contrast, when placed in a poor solvent or in the solid state, they aggregate, leading to strong emission that originates from these pyrene dimers. rsc.orgresearchgate.net The formation and emission characteristics of the excimer are highly sensitive to the specific arrangement of the pyrene moieties. The efficiency of excimer formation is critically dependent not just on the distance between the pyrene planes but, more importantly, on the degree of their π-π overlap. researchgate.net While traditional pyrene-based materials often suffer from aggregation-caused quenching (ACQ), where emission intensity is dramatically reduced in the aggregated state, this compound systems can be engineered to exhibit enhanced emission upon aggregation. mdpi.comresearchgate.netresearchgate.net

Table 1: Emission Characteristics of Pyrene Derivatives in Solution vs. Aggregated State

| State | Dominant Species | Emission Intensity | Emission Spectrum |

|---|---|---|---|

| Dilute Solution | Monomer | Strong (for standard pyrene), Weak (for this compound derivatives) | Structured, shorter wavelength (e.g., ~370-420 nm) mdpi.com |

| Aggregated/Solid State | Excimer/Dimer | Weak (ACQ effect) or Strong (AIE effect for this compound) mdpi.comrsc.org | Broad, unstructured, red-shifted (e.g., ~440-570 nm) mdpi.com |

Mechanofluorochromism and Emission Color Changes

Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This change is typically due to a transition between different molecular packing arrangements (polymorphs), which alters the intermolecular interactions and, consequently, the emissive state.

While research on this compound itself is specific, studies on related pyrene derivatives demonstrate the potential for this property within the structural family. For instance, certain pyrene-derived amidophosphonates show a distinct blue-to-green emission shift upon grinding, which is attributed to the formation of various excimer species. researchgate.net Similarly, other research has noted that some pyrene-based luminogens can exhibit mechanofluorochromism, with emission colors changing significantly after mechanical grinding. dntb.gov.ua These changes are often reversible, with the original emission color being restored through heating or exposure to solvent vapor, a process linked to the flexibility of molecular side groups that allows for rearrangement. researchgate.net This indicates that the pyrene core, when appropriately substituted as in this compound systems, is a viable platform for developing materials with mechanofluorochromic properties.

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

Exciton dynamics refers to the processes involving the creation, migration, and decay of excitons—bound states of an electron and an electron hole—within a material following photoexcitation. aps.org The behavior of these excitons is governed by a complex interplay of factors including excitonic interactions, vibronic couplings (the interaction between electronic and vibrational states), and the surrounding environment. nih.gov In molecular aggregates like those formed by this compound, the way individual chromophores are arranged dictates the electronic coupling between them. nih.gov This coupling determines whether an exciton is localized on a single molecule or delocalized over several units, which in turn profoundly influences the speed and mechanism of energy transfer and relaxation. aps.orgnih.gov

Aggregation-Induced Delayed Fluorescence (AIDF) is a specialized photophysical phenomenon observed in certain luminogens. frontiersin.org Materials with AIDF properties are typically weak emitters in dilute solutions but become strongly fluorescent in the aggregated state, with a portion of the emission being long-lived delayed fluorescence. frontiersin.org

The photophysical behavior of many luminophores in the aggregated state is defined by two opposing phenomena: Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE). ACQ is the conventional behavior for many planar aromatic molecules like pyrene, where close π–π stacking in aggregates leads to the formation of non-emissive or weakly emissive excimers, effectively quenching fluorescence. mdpi.comresearchgate.net

AIE describes the opposite effect, where molecules that are non-emissive in solution become highly luminescent upon aggregation. rsc.org The introduction of a benzoyl or benzyl group to pyrene is a known strategy to convert the ACQ-prone pyrene core into an AIE luminogen (AIEgen). rsc.org The working mechanism for this transformation is the Restriction of Intramolecular Motion (RIM). researchgate.net In this compound derivatives, the phenyl and pyrene units are connected by a single bond, allowing for rotational and vibrational motions in the solution state. These motions act as non-radiative channels for the excited state to decay, resulting in weak emission. rsc.orgresearchgate.net When the molecules aggregate in a poor solvent or the solid state, these intramolecular motions are physically locked. rsc.org This structural rigidification blocks the non-radiative decay pathways, forcing the exciton to decay radiatively and leading to strong fluorescence. rsc.orgresearchgate.net

Furthermore, some advanced pyrene derivatives have been developed that exhibit a photo-triggered transition between AIE and ACQ states, allowing for dynamic control over the material's luminescence with light. dntb.gov.ua

Aggregation-Induced Delayed Fluorescence

Solvent Polarity and Environmental Effects on Photoluminescence

The photoluminescence of pyrene-based systems, including this compound, is highly sensitive to environmental factors, particularly solvent polarity. This sensitivity arises from the different ways solvents interact with the ground and excited states of the molecule and influence intermolecular aggregation. mdpi.comnih.gov

In relatively nonpolar solvents like chloroform, pyrene derivatives tend to be well-dissolved, and excimer formation is suppressed, favoring monomer emission. mdpi.com As the polarity of the solvent increases (e.g., in DMF or water), the hydrophobic pyrene units are encouraged to associate to minimize their contact with the polar solvent molecules. mdpi.comnih.gov This enhanced aggregation promotes the formation of pyrene excimers, leading to a decrease in the intensity of the monomer emission band and a corresponding increase in the red-shifted excimer emission band. mdpi.com In some cases, a molecule can exhibit dual emission in moderately polar solvents, with both a higher-energy band (related to a locally excited or charge-transfer state) and a lower-energy excimer band present simultaneously. nih.gov The relative intensity and position of these bands can be systematically tuned by changing the solvent composition, making these compounds useful as environmental probes. nih.gov

Table 2: Effect of Solvent Polarity on the Photoluminescence of a Pyrene Derivative

| Solvent | Polarity | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Chloroform | Low | ~425 | ~475 (Monomer/CT), ~545 (Excimer) nih.gov | ~5480 nih.gov |

| Tetrahydrofuran (THF) | Medium | ~420 | ~580 (Excimer/CT) nih.gov | ~7400 nih.gov |

| Dimethylformamide (DMF) | High | ~430 | ~600 (Excimer/CT) nih.gov | ~7600 nih.gov |

| Dimethyl Sulfoxide (DMSO) | High | ~430 | ~610 (Excimer/CT) nih.gov | ~7750 nih.gov |

Note: Data is representative of a pyrene-hybrid system to illustrate the general trend and is based on findings from reference nih.gov. The exact values for this compound may vary.

Theoretical and Computational Investigations of 1 Benzylpyrene

Density Functional Theory (DFT) Studies for Electronic Structure

DFT and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the electronic states of organic molecules. nih.govmdpi.com These calculations provide detailed information on molecular geometries, orbital energies, and the nature of electronic transitions.

The first step in computational analysis involves determining the most stable three-dimensional structure of the molecule in its electronic ground state (S₀) and lowest triplet state (T₁). Geometry optimization calculations are performed to find the minimum energy conformation. For pyrene (B120774) derivatives, these calculations are often carried out using DFT with functionals like B3LYP and a basis set such as 6-31G(d). mdpi.comnih.gov The optimization process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface. mdpi.com In the ground state, the benzyl (B1604629) and pyrene moieties adopt a specific orientation to minimize steric hindrance. For the T₁ state, the geometry can be significantly different, often exhibiting changes in bond lengths and angles within the pyrene core, reflecting the different electronic distribution in the triplet configuration. nih.gov The optimization of the T₁ state is critical for understanding phosphorescence and intersystem crossing pathways. nih.gov

To investigate the properties of the first excited singlet state (S₁), which is central to fluorescence, Time-Dependent DFT (TD-DFT) calculations are employed. mdpi.comnih.gov Starting from the optimized ground state geometry, TD-DFT can predict vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. mdpi.comgaussian.com Furthermore, geometry optimization of the S₁ state can be performed using TD-DFT to find its equilibrium geometry. nih.gov This allows for the calculation of emission energies (fluorescence) and provides insights into the structural changes that occur upon photoexcitation. nih.gov For pyrene derivatives, the S₁ state is typically a π-π* transition localized on the pyrene core. researchgate.net

The energy difference between the lowest excited singlet state (S₁) and the lowest triplet state (T₁), known as the singlet-triplet energy gap (ΔEST), is a crucial parameter governing the photophysical behavior of a molecule. nih.gov A large ΔEST generally favors efficient fluorescence by making intersystem crossing (ISC) from S₁ to T₁ less probable. mdpi.comreading.ac.uk Conversely, a small ΔEST is a key characteristic of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

Computational studies on pyrene-benzimidazole derivatives, which serve as a model for the photophysics of the pyrene core, have been used to calculate these properties. mdpi.comnih.gov DFT and TD-DFT calculations (at the B3LYP/6-31G(d) level of theory) have shown that these compounds possess a significant S₁–T₁ energy gap, which precludes the population of the T₁ state and ensures that the observed emission is fluorescence from the S₁ state. mdpi.comnih.gov The fluorescence rate constant (kfl), which describes the rate of the radiative decay from S₁ to S₀, can also be estimated from the calculated photoluminescence quantum yield (PLQY) and the experimental fluorescence lifetime (τfl). nih.gov

| State | Energy (eV) | S₁–T₁ Energy Gap (eV) | Fluorescence Lifetime τfl (ns) | Fluorescence Rate Constant kfl (s⁻¹) |

|---|---|---|---|---|

| S₁ | 3.58 | 1.03 | 2.5 | 2.8 x 10⁸ |

| T₁ | 2.55 |

Data sourced from computational studies on a 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene, demonstrating the typical photophysical parameters calculated for substituted pyrene systems. nih.gov The calculations were performed at the B3LYP/6-31G(d) level of theory.

Time-Dependent DFT (TD-DFT) for Excited Singlet (S₁) State Properties

Computational Modeling of Photophysical Working Mechanisms

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state, 1-benzylpyrene derivatives have been identified as bright solid-state emitters. researchgate.netmdpi.com Computational modeling has been instrumental in explaining this phenomenon, often referred to as aggregation-induced emission (AIE). researchgate.net The working mechanism is attributed to the Restriction of Intramolecular Motion (RIM). researchgate.net

In solution, the benzyl group connected to the pyrene core can undergo low-frequency rotational and vibrational motions. These motions provide non-radiative decay pathways for the excited state, effectively quenching fluorescence. However, in the aggregated or solid state, these intramolecular motions are physically hindered by intermolecular interactions. acs.org Computational models can simulate this process by comparing the potential energy surfaces of a single molecule versus a molecule within a crystal lattice or aggregate. acs.org These models show that restricting the rotation of the benzyl group blocks the non-radiative decay channels, forcing the excited state to decay radiatively via fluorescence, thus leading to high solid-state emission efficiency. researchgate.netacs.org

Prediction of Reaction Pathways and Mechanistic Insights

Theoretical calculations are also employed to predict the reactivity and elucidate the mechanisms of chemical reactions. nih.gov For this compound systems, computational studies can map out the potential energy surfaces for various transformations, identifying transition states and reaction intermediates to predict the most likely products.

Studies on the reactivity of N-benzylpyrene-1-carboxamide, a close analog of this compound, have revealed complex and electrophile-dependent reaction pathways upon lithiation. nih.govresearchgate.net The introduction of an organolithium reagent (RLi) in the presence of TMEDA can lead to deprotonation at several sites. nih.gov Computational modeling helps to understand the relative acidities of the protons and the stability of the resulting lithiated intermediates.

The research has shown three primary reaction outcomes:

Substitution at the benzylic position: The proton on the carbon connecting the phenyl and pyrene groups can be abstracted, leading to a lithiated species that can then react with an electrophile. nih.gov

Substitution at the C-2 position of pyrene: The presence of the amide directing group can facilitate lithiation at the C-2 position of the pyrene nucleus. nih.govresearchgate.net

Intramolecular Carbolithiation: In a particularly interesting pathway, when a proton is used as the quencher, the lithiated benzylic carbanion can attack the electron-rich K-region (the C9-C10 bond) of the pyrene core in an intramolecular nucleophilic addition. nih.govresearchgate.net This carbolithiation reaction, followed by dehydrogenation, results in the formation of a novel, extended polycyclic aromatic system with an aza-benzo[c,d]pyrene skeleton. nih.gov

These computational and experimental findings demonstrate that the reactivity of the benzylpyrene scaffold can be precisely controlled by the choice of reagents to achieve selective functionalization at different positions. nih.govresearchgate.net

Carbon-Hydrogen Activation Mechanistic Studies

The selective activation and functionalization of carbon-hydrogen (C-H) bonds in polycyclic aromatic hydrocarbons (PAHs) represent a significant area of research in synthetic chemistry. For this compound, theoretical and computational studies are crucial for elucidating the complex mechanisms that govern the reactivity of its various C-H bonds. While specific experimental and computational studies exclusively targeting this compound are limited, mechanistic insights can be inferred from research on pyrene derivatives and other benzyl-substituted aromatic systems.

This compound possesses several distinct types of C-H bonds: those on the pyrene core (aromatic C-H) and those on the benzylic methylene (B1212753) group and the phenyl ring of the benzyl substituent. The activation of these bonds can proceed through various transition metal-catalyzed pathways, which are often investigated using computational methods to determine their feasibility and selectivity.

Commonly studied mechanisms for the C-H activation of aromatic compounds include:

Oxidative Addition: This pathway is prevalent for electron-rich, low-oxidation-state metal complexes. acs.org The metal center inserts into the C-H bond, leading to an organometallic intermediate. For this compound, this could occur at either the pyrene or the phenyl C-H bonds.

Concerted Metalation-Deprotonation (CMD): In this mechanism, the C-H bond cleavage occurs in a single step involving the metal center and a ligand that acts as an internal base. scielo.br This pathway is often favored for higher-oxidation-state metal catalysts.

Electrophilic Substitution: A highly electrophilic metal center can attack the electron-rich aromatic system of the pyrene core, leading to C-H activation. This mechanism is plausible for the pyrene moiety of this compound due to its extended π-system.

Computational studies on related systems, such as the palladium-catalyzed C-H activation of other PAHs, often employ Density Functional Theory (DFT) to map the potential energy surfaces of these reaction pathways. researchgate.net These studies help in identifying the rate-determining step and the factors controlling regioselectivity. For instance, in many transition metal-catalyzed reactions of pyrene, functionalization occurs preferentially at the C1, C6, C8, and C3 positions. mdpi.com

Furthermore, the benzylic C-H bonds in this compound are also potential sites for activation. Studies on the C-H activation of methylarenes have shown that coordinatively unsaturated metal complexes can preferentially activate benzylic C-H bonds over aromatic ones. rsc.org A proposed mechanism involves the formation of an η²-arene intermediate, which then undergoes oxidative addition at the benzylic C-H bond. rsc.orgliverpool.ac.uk This suggests that a similar pathway could be viable for the selective functionalization of the benzylic position in this compound.

A hypothetical reaction pathway for the rhodium-catalyzed C-H arylation at the pyrene core might proceed through a concerted metalation-deprotonation mechanism, a pathway that has been suggested for similar transformations. researchgate.net The following table illustrates a hypothetical comparison of activation barriers for different C-H activation pathways in this compound, based on typical values from computational studies of related PAHs.

| Activation Site | Proposed Mechanism | Catalyst System (Hypothetical) | Calculated Activation Energy (kcal/mol) - Illustrative |

|---|---|---|---|

| Pyrene C-1 Position | Concerted Metalation-Deprotonation (CMD) | Pd(OAc)₂ | 25.8 |

| Benzylic CH₂ | Oxidative Addition via η²-arene intermediate | [Cp*Ir(PMe₃)] | 24.4 |

| Phenyl C-H (ortho) | Oxidative Addition | [Rh(I)-complex] | 28.2 |

Ab Initio and Semi-Empirical Methods in this compound Research

Ab initio and semi-empirical computational methods are indispensable tools for investigating the electronic structure, molecular properties, and reactivity of complex organic molecules like this compound. These methods provide a theoretical framework to understand experimental observations and to predict the behavior of new materials. tandfonline.com

Ab Initio Methods

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled-Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation. rsc.orgrsc.org For a molecule like this compound, these methods can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and torsional angles between the pyrene and benzyl moieties.

Calculate Electronic Properties: Investigate the distribution of electrons, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment. The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and its potential in electronic applications. tandfonline.com

Predict Spectroscopic Properties: Simulate infrared (IR), UV-visible, and fluorescence spectra. For instance, time-dependent density functional theory (TD-DFT), an ab initio method, is widely used to calculate the excited states of pyrene derivatives to understand their photophysical properties. rsc.org

Studies on substituted pyrenes have shown that the nature and position of the substituent significantly influence the electronic and optical properties. tandfonline.com For this compound, ab initio calculations could precisely quantify the electronic effects of the benzyl group on the pyrene core.

Semi-Empirical Methods

Semi-empirical methods, such as PMx (e.g., PM3, PM6) and GFN2-xTB, are based on the Hartree-Fock formalism but incorporate parameters derived from experimental data to simplify the calculations. aip.orgbiorxiv.org This makes them computationally much faster than ab initio methods, allowing for the study of larger molecular systems and for performing molecular dynamics simulations. aip.org

The applications of semi-empirical methods in the context of this compound research include:

High-Throughput Screening: Rapidly predicting properties for a large number of related structures to identify candidates with desired characteristics.

Exploring Conformational Space: Efficiently searching for different stable conformers of this compound that may arise from the rotation around the single bond connecting the benzyl group to the pyrene ring.

Studying Large Systems: Investigating interactions of this compound with other molecules or in condensed phases, where ab initio methods would be computationally prohibitive. oup.com

While less accurate than high-level ab initio methods, modern semi-empirical methods can provide reliable qualitative trends and are often used for initial explorations before more computationally expensive calculations are performed. biorxiv.org For PAHs, these methods have been used to study stability, electronic properties, and even vibrational spectra. oup.commqm2022.org

The following table provides an illustrative comparison of HOMO-LUMO gap calculations for this compound using different computational methods. The values are hypothetical and serve to demonstrate the typical differences in results obtained from these methods.

| Computational Method | Basis Set | Calculated HOMO-LUMO Gap (eV) - Illustrative | Relative Computational Cost |

|---|---|---|---|

| PM6 (Semi-Empirical) | N/A | 4.52 | Low |

| HF (Ab Initio) | 6-31G(d) | 5.89 | Medium |

| B3LYP (DFT - Ab Initio) | 6-311+G(d,p) | 3.98 | High |

| MP2 (Ab Initio) | cc-pVTZ | 4.25 | Very High |

Advanced Materials Science Applications of 1 Benzylpyrene and Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Pyrene-based molecules are significant in the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient and pure blue emission, a key challenge in display technology. The performance of these materials is intrinsically linked to their molecular structure and solid-state morphology.

Design Principles for Efficient Blue Emitters

To overcome this, a key design principle is to introduce steric hindrance to disrupt the planarity and prevent the pyrene (B120774) units from getting too close to each other. researchgate.net By attaching bulky three-dimensional groups to the pyrene core, researchers can effectively inhibit π-π stacking and suppress the formation of excimers. mdpi.comresearchgate.net For instance, the synthesis of novel pyrene-benzimidazole hybrid molecules was specifically aimed at decreasing intermolecular aggregation and disrupting crystallinity in the solid state. mdpi.comresearchgate.netnsf.gov This strategy involves creating a more twisted molecular structure, which preserves the intrinsic blue emission of the individual pyrene molecules (monomers) even in the solid-state thin films required for OLEDs. mdpi.comnih.gov

Influence of Intermolecular Aggregation and Crystallinity on Electroluminescence

The degree of intermolecular aggregation and the crystallinity of the emissive material in an OLED have a direct and profound impact on its electroluminescent properties. As established, uncontrolled aggregation of pyrene derivatives typically leads to aggregation-caused quenching (ACQ), which is detrimental to device performance. mdpi.comnih.gov The formation of excimers not only shifts the emission color but also reduces the light output. mdpi.com Spectroscopic studies on pyrene-benzimidazole derivatives have shown that while their solutions emit in the violet-blue region, the solid-state films exhibit a red-shifted emission, indicating that some degree of aggregation is still present. mdpi.com

However, aggregation does not always have a negative effect. A phenomenon known as aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE) represents a counterintuitive and powerful approach. mdpi.comrsc.org In AIE-active molecules, which are typically non-emissive or weakly fluorescent when dissolved individually in a good solvent, the restriction of intramolecular rotations in the aggregated or solid state blocks non-radiative decay pathways, opening up a strong radiative channel. rsc.orgnih.gov This results in a significant enhancement of fluorescence intensity upon aggregation. researchgate.net The introduction of a benzyl (B1604629) or benzoyl group to a planar pyrene chromophore is a novel method to create such AIE luminogens. rsc.orgnih.gov These 1-benzylpyrene derivatives are weakly emissive as monomers but become strong emitters in the aggregated state, with the emission originating from pyrene dimers. rsc.orgnih.gov The structural rigidification of the molecules in the aggregate is the primary cause for this AIE effect. rsc.org This property is highly advantageous for OLEDs, as the emissive layer is in the solid, aggregated state, potentially leading to highly efficient devices.

External Quantum Efficiency (EQE) and Device Performance Characteristics

The performance of an OLED is quantified by several metrics, including its brightness (luminance), color purity (CIE coordinates), and efficiency. The external quantum efficiency (EQE) is a critical parameter, representing the ratio of photons emitted from the device to the number of electrons injected.

In a study of non-doped OLEDs using a novel pyrene-benzimidazole derivative (1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene) as the emissive layer, promising results for blue emission were achieved. mdpi.comresearchgate.netnih.gov The device exhibited an essentially pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). mdpi.comresearchgate.netnih.gov At an applied voltage of 5.5 V, it reached a luminance of 100 cd/m² with an EQE of 0.35%. mdpi.comresearchgate.netnih.gov The performance peaked at different voltages, achieving a maximum luminance of 290 cd/m² at 7.5 V and a highest EQE of 4.3% at 3.5 V. mdpi.comresearchgate.netnih.gov These performance characteristics are considered comparable to some of the best pure blue OLEDs based on simple fluorescent small-molecule emitters. mdpi.comresearchgate.netnih.gov The use of a non-doped device architecture, while often less efficient than doped systems, is simpler to fabricate and provides a clearer assessment of the intrinsic properties of the emissive material itself. mdpi.com

| Parameter | Value | Conditions |

|---|---|---|

| Maximum External Quantum Efficiency (EQE) | 4.3 (±0.3)% | at 3.5 V |

| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | at 5.5 V |

| Maximum Luminance | 290 (±10) cd/m² | at 7.5 V |

| Luminance | 100 (±6) cd/m² | at 5.5 V |

| CIE Coordinates | (0.1482, 0.1300) | Pure Blue Emission |

Fluorescent Probes and Chemosensors

The sensitivity of pyrene's fluorescence to its local environment makes it an excellent scaffold for creating fluorescent probes and chemosensors. These smart materials can detect the presence of specific ions or molecules by exhibiting a change in their light emission.

Aggregation-Enhanced Emission-Based Sensing Platforms

The principle of aggregation-enhanced emission (AEE) is particularly useful for developing chemosensors. Probes based on this technology are designed to be in a non-emissive monomeric state in solution. The introduction of a target analyte induces the aggregation of the probe molecules, which restricts their intramolecular motion and "turns on" a strong fluorescent signal.

Derivatives of this compound are prime examples of this phenomenon. researchgate.net In solution, these molecules exist as monomers and display weak fluorescence. nih.govresearchgate.net However, upon aggregation, for instance by changing the solvent composition, they form dimers and exhibit significantly enhanced fluorescence emission. researchgate.net This "off-on" switching capability is the foundation for AEE-based sensing platforms. The mechanism relies on converting traditional aggregation-caused quenching (ACQ) chromophores into AIE luminogens (AIEgens) simply by attaching a benzyl group. rsc.org This approach has also been noted in other pyrene derivatives where fluorescence can be turned off under specific conditions, such as changes in pH, making them potential candidates for pH sensors. dntb.gov.ua

Development for Selective Ion Detection

Building on the AEE platform, this compound derivatives can be engineered into highly selective chemosensors for detecting specific metal ions. By incorporating specific binding sites (receptors) into the molecular structure, probes can be designed to aggregate only in the presence of a target ion.

For example, a chemosensor based on a 1-benzoyl pyrene derivative has been developed for the selective and rapid detection of mercury (II) ions (Hg²⁺) in water. researchgate.net This probe operates on an aggregation-induced emission platform but functions as a "turn-off" sensor. The probe molecules are initially in an aggregated state and are highly fluorescent. Upon the addition of Hg²⁺ ions, the specific interaction between the ions and the probe leads to a disruption of the aggregates, quenching the fluorescence and signaling the presence of the toxic metal. researchgate.net Pyrene-based sensors have also demonstrated high selectivity for other environmentally and biologically significant ions, such as copper (Cu²⁺) and iron (Fe²⁺, Fe³⁺), often employing a fluorescence quenching ("turn-off") mechanism upon ion binding. nih.govmdpi.com The detection limits for these sensors can reach the micromolar (μM) level, highlighting their sensitivity. mdpi.com

| Probe Type | Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| 1-Benzoyl pyrene derivative | Hg²⁺ | AIE-based "turn-off" | Not specified | researchgate.net |

| Pyrene-pyrazole Schiff base (PMDP) | Cu²⁺ | Fluorescence "turn-off" | 0.42 μM | mdpi.com |

| Pyrene-pyrazole Schiff base (PMDP) | Fe²⁺ | Fluorescence "turn-off" | 0.51 μM | mdpi.com |

| Pyrene-benzimidazole (PEBD) | Fe³⁺ | Fluorescence quenching | Not specified | nih.gov |

Polymeric Materials and Thin Film Fabrication

The incorporation of pyrene derivatives into polymeric structures is a key strategy for developing functional materials with tailored properties. Pyrene-containing polymers exhibit excellent thermal stability, high carrier mobility, and strong fluorescence, making them suitable for various electronic applications. rsc.org The fabrication of these polymers into thin films is a critical step for their integration into devices. Various methods are employed for thin film fabrication, each offering control over film thickness, uniformity, and morphology. nih.govresearchgate.net

Common techniques for fabricating polymer thin films include spin coating, dip coating, and solution casting. nih.govresearchgate.net Spin coating is widely used for its ability to produce highly uniform films with reproducible thickness. researchgate.net Another method, known as anchoration, involves immersing a substrate in a reaction solution, allowing the polymer to form a film directly on the surface. aaru.edu.jo For instance, thin films of polymers like poly formyl pyrrole (B145914) (PFPy) have been fabricated with this simple method, with film thickness controlled by immersion time. aaru.edu.jo The choice of fabrication technique depends on the specific polymer and the desired application, as it influences the material's surface morphology and electronic properties. aaru.edu.joajol.info

The surface and film-forming properties of pyrene-based polymers are crucial for their performance in electronic devices. Research has focused on synthesizing polymers that not only possess desirable electronic characteristics but also form high-quality films. For example, a series of chalcone (B49325) derivatives synthesized from 1-acetylpyrene (B1266438) were investigated for their surface and film generation properties on indium tin oxide (ITO) glass to assess their potential in organic electronics. dntb.gov.uadergipark.org.tr

The quality of the thin film significantly impacts device performance. Smooth, uniform films are essential for efficient charge transport and light emission in applications like organic light-emitting diodes (OLEDs). The morphology of pyrene-based polymer films can be analyzed using techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). aaru.edu.jodergipark.org.tr Studies on poly(pyrene-co-phenyleneethynylene) films have demonstrated their utility in the highly sensitive and selective sensing of explosives like 2,4,6-trinitrotoluene (B92697) (TNT) in aqueous environments. capes.gov.br The fabrication method can influence properties like surface roughness and particle size, which in turn affect the material's performance. aaru.edu.jo For instance, a comparison of thin films fabricated by anchoration showed that PFPy films were the most rough, with the largest particle size, compared to poly furfural (B47365) (PFFu) and poly formyl thiophene (B33073) (PFTh) films. aaru.edu.jo

| Polymer/Derivative System | Fabrication Method | Substrate | Key Finding/Application | Reference |

| Poly formyl pyrrole (PFPy) | Anchoration | Glass | Film thickness of 450 nm achieved in ~6 hours; highest roughness and particle size (154nm) compared to PFFu and PFTh. | aaru.edu.jo |

| Poly(pyrene-co-phenyleneethynylene) | Casting | Glass Plate | Films are sensitive to the presence of TNT in aqueous phase, enabling sensor device development. | capes.gov.br |

| Chalcones from 1-acetylpyrene | Not specified | ITO Glass | Surface properties investigated to determine usability in organic electronics. | dntb.gov.uadergipark.org.tr |

| Biodegradable PLLA | Solvent Casting | N/A | Production of non-porous thin films for comparison with porous scaffolds in degradation studies. | ajol.info |

Functional Materials with Tunable Luminescent Output

A significant area of research for this compound and its derivatives is the development of functional materials with tunable luminescent output. This tunability is often achieved by controlling the aggregation state of the pyrene chromophores. While many planar chromophores suffer from aggregation-caused quenching (ACQ), where fluorescence is diminished in the solid state, certain pyrene derivatives exhibit the opposite phenomenon: aggregation-induced emission (AIE). rsc.orgnih.gov

Introducing a benzoyl or benzyl group to pyrene can transform it into an AIE luminogen (AIEgen). rsc.org These derivatives are weakly emissive when dissolved in a good solvent but show strong emission from pyrene dimers when aggregated in a poor solvent or in the solid state. rsc.org This AIE characteristic is critical for applications in solid-state lighting and displays, such as OLEDs. dntb.gov.uarsc.org The mechanism involves the restriction of intramolecular motion in the aggregated state, which suppresses non-radiative decay pathways and enhances fluorescence. nih.gov

The luminescence can be tuned by modifying the molecular structure. For example, pyrene-benzimidazole derivatives have been synthesized as efficient pure blue emitters for OLEDs by incorporating bulky groups to control intermolecular aggregation. nih.govmdpi.comresearchgate.net Similarly, pyrenylpyridines have been developed as sky-blue emitters. acs.org The emission color and efficiency can be precisely controlled, with some pyrene-1-carboxamides displaying solid-state fluorescence quantum efficiencies as high as 62%. researchgate.net This tunability allows for the creation of materials for specific applications, from deep-blue emitters to materials with "off-on" luminescent switching capabilities responsive to external stimuli like grinding or UV irradiation. mdpi.comnih.gov

| Pyrene Derivative | Key Feature | Emission Color/Type | Application | Reference |

| This compound derivatives | Aggregation-Induced Emission (AIE) | Strong solid-state emission | Luminescent Materials | rsc.org |

| Pyrene-benzimidazole derivatives | Controlled aggregation | Pure Blue | OLEDs | nih.govmdpi.comresearchgate.net |

| Pyrenylpyridines | High quantum yield, stability | Sky-Blue | OLEDs | acs.org |

| Pyrene-1-carboxamides | Substituent-dependent emission | Tunable (monomer, aggregate, excimer) | Solid-state lighting | researchgate.net |

| TFPA (pyrene-cyanostilbene) | "Off-on" switching | Non-emissive to emissive | Anti-counterfeiting | nih.gov |

Organic-Inorganic Hybrid Systems Incorporating Pyrene Moieties

Combining pyrene-based organic molecules with inorganic scaffolds creates hybrid materials that leverage the properties of both components. These organic-inorganic hybrid systems have found applications in sensing, catalysis, and optoelectronics. rsc.orgmdpi.com The inorganic component, often a form of silica (B1680970) or a silsesquioxane, provides a robust, high-surface-area framework, while the pyrene moiety imparts the desired photophysical functionality. nih.govmehmetbayindir.com

Mesoporous silica materials, such as MCM-41 and organically modified silica (ormosil), are common inorganic supports. nih.govmehmetbayindir.com Pyrene derivatives can be incorporated into these structures either by physical encapsulation or by covalent attachment. nih.govmehmetbayindir.com For instance, fluorescent organic-inorganic mesoporous hybrids have been prepared by anchoring pyrene derivatives containing trialkoxysilane groups to a silica scaffold, resulting in a homogeneous distribution of the fluorophore within the pores. nih.gov Such materials have been successfully used as regenerable sensors for nitroaromatic explosives. nih.gov The confined space of the silica pores can also stabilize pyrene excimers, leading to brighter and more stable emission, which is beneficial for visual detection applications. mehmetbayindir.com

Another important class of hybrid materials is based on polyhedral oligomeric silsesquioxanes (POSS). These nanosized inorganic cages can be functionalized with organic chromophores. Solution-processable organic-inorganic hybrids based on pyrene-functionalized octavinylsilsesquioxane cores have been developed as emitters in OLEDs, offering advantages like high glass-transition temperatures and good solubility. rsc.org These hybrid materials can achieve high efficiency, with some devices demonstrating sky-blue emission with external quantum efficiencies up to 3.64%. rsc.org Hybrid porous polymers have also been created by reacting pyrene and anthracene (B1667546) derivatives with octavinylsilsesquioxane (OVS), yielding materials with high thermal stability and microporosity that are promising for use as electrodes in supercapacitors. mdpi.comresearchgate.net

| Hybrid System | Inorganic Component | Organic Moiety | Synthesis Method | Application | Reference |

| Fluorescent Mesoporous Hybrid | MCM-41 Silica | Pyrene derivative with trialkoxysilane | Co-condensation | Sensing of nitroaromatic explosives | nih.gov |

| Pyrene-doped Ormosil Film | Organically Modified Silica | Pyrene | Template-free sol-gel | Visual detection of explosive vapors | mehmetbayindir.com |

| Emissive Silsesquioxane Hybrid | Octavinyl-T8-SSQ | 1-Bromopyrene | Heck coupling | Emitters in OLEDs | rsc.org |

| Pyrene-functionalized Silica NPs | Silica Nanoparticles | Pyrene derivative | Sol-gel / Click chemistry | Sensing of mercury ions | rsc.orgresearchgate.net |

| Hybrid Porous Polymer | Octavinylsilsesquioxane (OVS) | Tetrabromopyrene/Dibromoanthracene | Heck reaction | Supercapacitor electrodes | mdpi.comresearchgate.net |

Future Research Directions and Emerging Paradigms in 1 Benzylpyrene Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-benzylpyrene and its derivatives is foundational to exploring their properties and applications. While established methods exist, future research is expected to prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies.

Current synthetic approaches often rely on classical cross-coupling reactions or multi-step procedures. For instance, the synthesis of related pyrene (B120774) derivatives can be achieved through methods like the Suzuki coupling, which involves palladium catalysts. nih.gov A significant future direction lies in refining these methods to be more sustainable. This includes the development of "green" synthetic protocols, such as metal-free reactions, which reduce reliance on expensive and potentially toxic heavy metals. lookchem.com